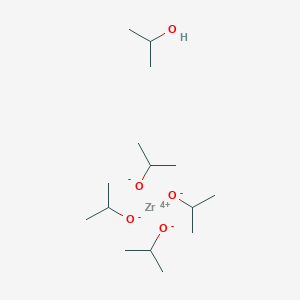

Zirconium,(2-propanol)tetrakis(2-propanolato)-

Description

Contextual Significance of Zirconium(IV) Alkoxide Precursors in Modern Materials Science

In modern materials science, Zirconium(IV) alkoxide precursors are critical for the synthesis of high-purity zirconium oxide (ZrO₂, zirconia) and other zirconium-based compounds. ereztech.com Zirconia is a well-known material valued for its high mechanical strength, chemical durability, and resistance to alkali substances. fishersci.comcymitquimica.com The use of alkoxide precursors is particularly advantageous in sol-gel and chemical vapor deposition applications, where their stability and reactivity facilitate the formation of advanced ceramics, high-performance materials, and catalysts. ereztech.com

The versatility of these precursors allows them to be used in a wide array of applications, including the creation of thin films, protective coatings essential in electronics and optical devices, and the production of nanomaterials. ereztech.com Zirconium alkoxides, for instance, have been used extensively as single-source precursors for producing zirconia films through solution hydrolysis or thermal decomposition. nih.gov Furthermore, the combination of zirconium alkoxides with other organometallic compounds has led to the development of heterometallic zirconium alkoxides, which serve as precursors for metal-zirconium bimetallic oxides. acs.org This approach can stabilize unique phases of zirconia, opening pathways for targeted material design for specific applications, such as enhancing the electrochemical behavior of cathode materials in lithium-ion batteries. nih.govresearchgate.net

Overview of Zirconium,(2-propanol)tetrakis(2-propanolato)- as a Key Molecular Building Block

Zirconium,(2-propanol)tetrakis(2-propanolato)-, also commonly known as Zirconium(IV) isopropoxide isopropanol (B130326) complex or adduct, is a key molecular building block in the synthesis of various functional materials. fishersci.comcymitquimica.comereztech.com It is a colorless, crystalline solid that serves as a convenient and reliable source for zirconium in chemical reactions. cymitquimica.com Its well-defined structure and reactivity make it an ideal starting point for building more complex molecular architectures and inorganic materials. ereztech.com

This compound is frequently used as a precursor for creating olefin-functionalized zirconium-containing monomers, which are essential for generating hybrid zirconium-containing polymers. fishersci.comcymitquimica.com It is also a primary source for zirconia (ZrO₂), leveraging its properties for applications ranging from protective coatings on metal substrates to the synthesis of nanoparticles via sol-gel processes. fishersci.comcymitquimica.com The concept of using such compounds as "molecular building blocks" is central to bottom-up nanotechnology, where materials are constructed molecule by molecule to achieve highly dispersed, uniform nanoparticles within matrices like silica (B1680970) thin films. rsc.org

Below is a table summarizing the key properties of Zirconium,(2-propanol)tetrakis(2-propanolato)-.

| Property | Value |

| Chemical Formula | C₁₅H₃₆O₅Zr cymitquimica.comchemicalbook.com |

| Molecular Weight | 387.67 g/mol ereztech.comcymitquimica.comchemicalbook.com |

| CAS Number | 2171-98-4 ereztech.comchemicalbook.com |

| Appearance | Colorless, Crystalline powder; White solid cymitquimica.com |

| Synonyms | Zirconium(IV) isopropoxide isopropanol complex, Tetrakis(isopropoxy)zirconium(IV) isopropanol adduct, Zirconium(4+) isopropyl alcohol tetrakis(propan-2-olate) cymitquimica.comereztech.com |

| Solubility | Soluble in hot isopropanol, warm hexane, and toluene (B28343). fishersci.com |

Evolution of Research on Zirconium Alkoxide Chemistry and its Impact on Functional Materials

The field of zirconium alkoxide chemistry has evolved significantly, driven by the demand for advanced functional materials with precisely controlled properties. Initial research focused on establishing reliable synthesis methods to obtain high-purity precursors, as purity directly impacts the reproducibility of chemical reactions and the quality of the resulting materials. chemrxiv.org Methods were optimized to synthesize zirconium alkoxides, such as the isopropoxide isopropanol complex, from readily available starting materials like metal chlorides. chemrxiv.orgrsc.org

A key development in the application of these precursors has been the use of alcohol interchange, or alcoholysis. rsc.orgnih.gov This technique uses a readily purified precursor like Zirconium(IV) isopropoxide isopropanol complex as a starting point to synthesize a variety of other zirconium alkoxides (e.g., n-butoxide, sec-butoxide, tert-butoxide) in high yields. rsc.orgnih.gov This expanded the library of available molecular precursors, allowing researchers to tune the properties of the final material. For example, in the synthesis of oxide nanocrystals, replacing zirconium isopropoxide with zirconium tert-butoxide can reduce the diameter of the resulting crystals. nih.gov

More recent research has focused on the design of complex, heterometallic single-source precursors (SSPs). nih.govacs.org These are molecules that contain zirconium and at least one other metal, designed to decompose cleanly to form bimetallic oxides. nih.gov This approach offers a significant advantage over mixing separate precursors, as it provides better control over stoichiometry and homogeneity at the molecular level. nih.gov The development of these advanced SSPs has enabled the synthesis of novel materials, such as thermodynamically unstable forms of zirconia stabilized by metal doping, which have potential applications in catalysis and electronics. nih.govresearchgate.net Concurrently, studies have investigated the stability of zirconium alkoxide precursors in solution, as this is crucial for reproducible sol-gel synthesis and the consistent quality of the derived materials. nih.gov

Properties

IUPAC Name |

propan-2-ol;propan-2-olate;zirconium(4+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O.4C3H7O.Zr/c5*1-3(2)4;/h3-4H,1-2H3;4*3H,1-2H3;/q;4*-1;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJDLRJGRCHJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Zr+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36O5Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14717-56-7 | |

| Record name | Tetrakis(isopropoxy)zirconium(IV)*isopropanol adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Purification Techniques for Zirconium, 2 Propanol Tetrakis 2 Propanolato

Refined Synthetic Routes to Zirconium,(2-propanol)tetrakis(2-propanolato)- from Zirconium Precursors

The synthesis of Zirconium,(2-propanol)tetrakis(2-propanolato)- has been optimized to ensure high yield and purity, primarily through the alcoholysis of zirconium tetrachloride.

Alcoholysis Reactions and Optimized Reaction Conditions

The most common and optimized route to Zirconium,(2-propanol)tetrakis(2-propanolato)- involves the reaction of zirconium(IV) chloride with isopropanol (B130326). chemrxiv.org This reaction is typically carried out in the presence of a base, such as ammonia (B1221849), to neutralize the hydrochloric acid byproduct. chemrxiv.org A modernized and convenient protocol involves dispersing zirconium(IV) chloride in a solvent like toluene (B28343) and slowly adding a solution of ammonia in isopropanol. rsc.orgnih.gov The reaction is exothermic and requires cooling to control the temperature. chemrxiv.org

Key optimized reaction parameters are summarized in the table below:

| Parameter | Optimized Condition | Rationale |

| Zirconium Precursor | Zirconium(IV) chloride (ZrCl4) | Readily available and reactive precursor. chemrxiv.org |

| Alcohol | Isopropanol (iPrOH) | Acts as both reactant and solvent. chemrxiv.org |

| Base | Ammonia (NH3) solution in isopropanol | Neutralizes HCl byproduct, driving the reaction to completion and forming easily removable ammonium (B1175870) chloride. chemrxiv.orgrsc.org |

| Solvent | Toluene | Facilitates the reaction and subsequent purification by recrystallization. chemrxiv.orgnih.gov |

| Temperature Control | Cooling during reagent addition | Manages the exothermic nature of the reaction. chemrxiv.org |

After the reaction, the ammonium chloride precipitate is removed by filtration, and the product is isolated from the filtrate. chemrxiv.org

Influence of Starting Materials on Product Purity and Adduct Formation

The purity of the final Zirconium,(2-propanol)tetrakis(2-propanolato)- product is highly dependent on the quality of the starting materials, particularly the zirconium(IV) chloride precursor. rsc.org Impurities in the ZrCl₄ can lead to the formation of undesired byproducts and color variations in the final product, which should be a white crystalline solid. chemrxiv.orgrsc.org Commercial zirconium alkoxides often show significant batch-to-batch and supplier-to-supplier variability in purity. rsc.org

The formation of the isopropanol adduct, Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH, is a characteristic feature of this synthesis. rsc.orgrsc.org The isopropanol molecule is coordinated to the zirconium center, and its presence is confirmed by analytical techniques such as NMR spectroscopy. chemrxiv.orgchemrxiv.org This adduct formation is a crucial aspect of the compound's structure and stability. The stoichiometry of the adduct (4 isopropoxides to 1 isopropanol) can be confirmed by reacting the complex with tri-n-octylphosphine oxide (TOPO), which displaces the coordinated isopropanol, allowing for clear NMR integration. chemrxiv.org

Strategies for Enhancing Purity and Reproducibility of Zirconium,(2-propanol)tetrakis(2-propanolato)-

Achieving high purity and lot-to-lot consistency is critical for the application of Zirconium,(2-propanol)tetrakis(2-propanolato)- in advanced materials synthesis. rsc.org

Distillation and Recrystallization Protocols

While vacuum distillation is a common purification technique for many metal alkoxides, recrystallization is the preferred method for purifying Zirconium,(2-propanol)tetrakis(2-propanolato)-. rsc.orgreddit.comzirconiumworld.com The compound has poor solubility in pure isopropanol, which would necessitate large solvent volumes. nih.gov A more efficient and convenient method is recrystallization from a hot, concentrated mixture of toluene and isopropanol, typically in a 3:1 ratio by volume. chemrxiv.orgnih.gov Allowing the hot solution to cool slowly overnight yields large, colorless crystals of the pure product. chemrxiv.org

The table below outlines a typical recrystallization protocol:

| Step | Procedure | Purpose |

| 1. Dissolution | Dissolve the crude product in a minimal amount of a hot 3:1 toluene/isopropanol mixture. | To create a saturated solution from which the pure compound will crystallize upon cooling. chemrxiv.orgnih.gov |

| 2. Crystallization | Allow the solution to cool slowly to room temperature, followed by further cooling if necessary. | To promote the formation of well-defined, pure crystals. chemrxiv.org |

| 3. Isolation | Isolate the crystals by filtration. | To separate the purified solid product from the mother liquor containing impurities. |

| 4. Drying | Dry the crystals under vacuum at room temperature. | To remove residual solvents without removing the coordinated isopropanol adduct. chemrxiv.org |

Analytical Methods for Impurity Profiling in High-Purity Precursors

Impurity profiling is essential to ensure the quality of high-purity Zirconium,(2-propanol)tetrakis(2-propanolato)-. medwinpublishers.com A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the identity and purity of the compound. chemrxiv.org The spectra can verify the correct ratio of isopropoxide ligands to the coordinated isopropanol molecule and detect organic impurities. chemrxiv.org

Spectroscopic and Other Analytical Techniques: A variety of instrumental methods can be utilized for comprehensive impurity profiling. nih.gov

| Analytical Technique | Information Obtained |

| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | Quantification of metallic impurities. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile organic impurities. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection of non-volatile organic impurities and degradation products. nih.gov |

| Infrared (IR) Spectroscopy | Confirmation of functional groups and detection of hydroxyl-containing impurities. |

Regulatory bodies like the International Conference on Harmonization (ICH) provide guidelines on acceptable levels of various impurities in chemical substances. nih.gov

Development of Novel Zirconium(IV) Alkoxide Precursors with Tailored Reactivity

Research in zirconium chemistry extends to the development of new alkoxide precursors with tailored reactivity for specific applications, such as the synthesis of bimetallic oxides. nih.govnih.govfigshare.com These novel precursors are often single-source, meaning they contain all the necessary elements for the final material in one molecule. nih.govnih.govfigshare.com

For instance, heterometallic zirconium alkoxides incorporating metals like lithium, magnesium, zinc, and aluminum have been synthesized. nih.govacs.org The synthesis of these complexes often involves the reaction of a zirconium alkoxide, such as zirconium n-propoxide, with a metal salt or another metal alkoxide. nih.gov The choice of the secondary metal and the ligands can influence the structure and decomposition behavior of the precursor, allowing for the targeted synthesis of materials with specific properties. nih.govresearchgate.net For example, the thermal decomposition of these bimetallic precursors can yield phase-pure bimetallic oxides or stabilize thermodynamically unstable phases of zirconia. nih.govresearchgate.netacs.org

The development of these tailored precursors is crucial for advancing the synthesis of complex functional materials for applications in catalysis, electronics, and energy storage. utwente.nl

Elucidation of Molecular and Supramolecular Architectures of Zirconium, 2 Propanol Tetrakis 2 Propanolato

Spectroscopic Probing of Coordination Environments and Solution Equilibria

Spectroscopic techniques are pivotal in deciphering the complex behavior of Zirconium,(2-propanol)tetrakis(2-propanolato)- in solution. These methods provide insights into the coordination around the zirconium center, the nature of ligand bonding, and the dynamic equilibria between different oligomeric species.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of Zirconium,(2-propanol)tetrakis(2-propanolato)- in solution. Due to the dynamic exchange of alkoxide groups, the NMR spectra often exhibit broad signals, indicating the presence of multiple species in equilibrium. rsc.org

¹H and ¹³C NMR studies of the isopropoxide isopropanol (B130326) complex, Zr(OⁱPr)₄·ⁱPrOH, reveal characteristic chemical shifts. chemrxiv.orgnih.gov In benzene-d₆, the ¹H NMR spectrum typically shows broad signals corresponding to the methine and methyl protons of the isopropoxide and isopropanol ligands. chemrxiv.orgnih.gov Similarly, the ¹³C NMR spectrum shows distinct resonances for the methine and methyl carbons. chemrxiv.orgnih.gov The complexity and broadness of these spectra suggest that intramolecular exchange processes between terminal and bridging alkoxide groups are rapid on the NMR timescale, even at low temperatures. rsc.org The disappearance of these characteristic isopropoxide resonances can be monitored by ¹H NMR to track the conversion of the precursor during chemical reactions, such as nanocrystal synthesis. researchgate.net Cryoscopic and NMR studies have indicated that zirconium isopropoxides often exist as mixtures of trimers and tetramers in solution. rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H | 6.0-5.5 (s, 1H) | Broad signals indicative of dynamic exchange between isopropoxide and isopropanol ligands in various coordination environments (e.g., terminal, bridging). The integration suggests a complex equilibrium of oligomeric species. |

| ¹H | 5.5-4.0 (s, 5H) | |

| ¹H | 2.0-1.0 (s, 30H) | |

| ¹³C | 69.7 | Resonance assigned to the methine carbons (CH) of the isopropoxide/isopropanol groups. |

| ¹³C | 26.6 | Resonance assigned to the methyl carbons (CH₃) of the isopropoxide/isopropanol groups. |

Infrared and Raman Vibrational Spectroscopy for Ligand Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding interactions within Zirconium,(2-propanol)tetrakis(2-propanolato)-. These methods are particularly sensitive to the vibrations of the Zr-O bonds and the organic ligands.

The IR spectrum of the related Zirconium(IV) n-propoxide shows a characteristic broad O-H stretching band around 3100 cm⁻¹, confirming the presence of coordinated alcohol molecules. nih.gov In the case of Zirconium,(2-propanol)tetrakis(2-propanolato)-, similar features are expected due to the presence of the isopropanol adduct. The most significant regions in the vibrational spectra are those corresponding to the Zr-O and C-O stretching modes. The frequencies of these vibrations are sensitive to the coordination environment of the zirconium atom and whether the alkoxide ligands are terminal or bridging. For instance, studies on zirconia (ZrO₂), the oxide derived from this precursor, have identified key vibrational modes. Raman bands around 300-500 cm⁻¹ and 638 cm⁻¹ are attributed to Zr-O coordination bond vibrations. nih.govresearchgate.net IR spectra of zirconia show characteristic absorptions for Zr-O modes below 1000 cm⁻¹. researchgate.net These analyses help in understanding the ligand-metal interactions and the structural changes that occur upon hydrolysis and condensation.

| Technique | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Raman | ~300 | Motion of Zr-O coordination bond | nih.gov |

| Raman | 306, 338, 384, 477, 508, 563, 638 | Characteristic peaks for monoclinic ZrO₂ | researchgate.net |

| IR | <1000 | General region for Zr-O modes | researchgate.net |

| IR | ~3100 | Broad O-H stretching (from coordinated alcohol) | nih.gov |

Mass Spectrometry (MS) for Oligomerization State Determination

Mass spectrometry (MS) is an indispensable technique for determining the oligomeric state of metal alkoxides in the gas phase. It provides direct evidence of the various polynuclear species that exist in equilibrium. For zirconium alkoxides and related compounds, MS studies have revealed the presence of dimeric, trimeric, and even higher nuclearity species. researchgate.net

For example, electrospray ionization mass spectrometry (ESI-MS) has been successfully used to investigate polynuclear zirconium hydroxide (B78521) complexes in aqueous solutions, identifying species ranging from monomers to octamers and larger polymers. nih.gov This demonstrates the utility of MS in mapping the complex speciation of zirconium precursors. Studies on modified zirconium alkoxides have also used mass spectrometry to confirm the formation of dimeric structures. researchgate.net These findings are crucial as the degree of oligomerization significantly influences the precursor's volatility and reactivity in processes like chemical vapor deposition (CVD) and sol-gel synthesis.

Diffraction-Based Structural Determination of Zirconium,(2-propanol)tetrakis(2-propanolato)- and Related Alkoxides

Diffraction techniques provide definitive information on the solid-state structure of crystalline materials, offering precise measurements of bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) offers the most unambiguous method for determining molecular structure. The solid-state structure of Zirconium,(2-propanol)tetrakis(2-propanolato)- has been confirmed by SC-XRD to exist as a dimeric isopropanol adduct, with the formula [Zr(OⁱPr)₄(ⁱPrOH)]₂. chemrxiv.org

In this dimeric structure, each zirconium atom is typically octahedrally coordinated. The two zirconium centers are linked by two bridging isopropoxide ligands. The coordination sphere of each zirconium atom is completed by two terminal isopropoxide groups, one coordinated isopropanol molecule, and the two bridging oxygen atoms. This dimeric arrangement is a common structural motif for group IV metal alkoxides, providing a balance between steric hindrance and the metal's tendency to achieve a higher coordination number. The precise bond lengths and angles obtained from SC-XRD are fundamental for computational modeling and for rationalizing the chemical behavior of the compound.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a key technique for characterizing the crystalline phases of materials. While single crystals suitable for SC-XRD are not always available, PXRD can be used to identify the crystalline phases present in a bulk powder sample, assess its purity, and characterize any polymorphism. rigaku.com

For Zirconium,(2-propanol)tetrakis(2-propanolato)-, PXRD is used to confirm the crystallinity and phase identity of the synthesized precursor. nih.govacs.org More frequently, it is employed to study the evolution of crystalline phases during its thermal decomposition or hydrolysis to form zirconium dioxide (ZrO₂). researchgate.net These studies track the transformation from the amorphous or precursor state to the various polymorphs of zirconia, such as the monoclinic, tetragonal, and cubic phases. h2.plresearchgate.net The specific polymorph obtained can be influenced by factors like temperature and the presence of dopants, and PXRD is the primary tool for identifying these resulting phases. nih.govacs.orgresearchgate.net

Oligomerization and Aggregation Phenomena in Solution and Solid State

Zirconium,(2-propanol)tetrakis(2-propanolato)-, often referred to as zirconium isopropoxide isopropanol adduct, demonstrates a significant tendency to form multinuclear species. This behavior is dictated by the inherent electronic properties of the zirconium(IV) center, which seeks to expand its coordination sphere beyond the four alkoxide ligands to achieve a more stable, higher coordination number, typically six. In the solid state, this compound exists as a well-defined dimeric structure, [Zr(OiPr)4(iPrOH)]2. chemrxiv.org This dimer features two zirconium centers bridged by isopropoxide ligands, with each zirconium atom also coordinated to terminal isopropoxide groups and a neutral isopropanol molecule, completing its coordination sphere. chemrxiv.orgnih.gov While this dimeric form is a stable and isolable crystalline solid, its aggregation state in solution is dynamic and subject to a sensitive equilibrium influenced by a variety of external factors. nih.gov

Factors Influencing Oligomerization Degree (Solvent, Concentration, Ligand Structure)

The degree of association for zirconium alkoxides in solution is not fixed and can be manipulated by adjusting the chemical environment. The key factors that govern the equilibrium between monomeric, dimeric, and potentially higher oligomeric species are the nature of the solvent, the concentration of the alkoxide, and the steric and electronic properties of the ligands attached to the zirconium center.

Ligand Structure

The architecture of the alkoxide ligand itself plays a crucial role in determining the extent of oligomerization. The steric hindrance imposed by the ligand is a primary determinant of the resulting molecular structure.

Primary vs. Secondary Alkoxides: Zirconium alkoxides derived from primary alcohols (e.g., n-propanol) tend to form structures that allow for more extensive bridging and higher degrees of aggregation compared to those from bulkier, secondary alcohols like isopropanol.

Isopropoxide Ligands: The isopropoxide group in Zirconium,(2-propanol)tetrakis(2-propanolato)- is a secondary alkoxide, which provides moderate steric bulk. This bulk is sufficient to disfavor the formation of high-order oligomers, stabilizing the dimeric form. In mixed-ligand systems, the more sterically demanding isopropoxide groups preferentially occupy terminal positions, leaving less bulky ligands (like n-propoxides) to act as bridges between metal centers. nih.gov

Tertiary Alkoxides: When even bulkier tertiary alkoxides (e.g., tert-butoxide) are used, steric crowding can prevent oligomerization altogether, favoring monomeric species.

Solvent

The nature of the solvent has a profound impact on the degree of aggregation by competing for coordination sites on the Lewis acidic zirconium atom.

Non-coordinating Solvents: In non-polar, non-coordinating solvents such as benzene, toluene (B28343), or hexane, the zirconium centers can only satisfy their coordination requirements by associating with each other through bridging alkoxide ligands. This environment strongly favors the self-assembly and stabilization of the dimeric [Zr(OiPr)4(iPrOH)]2 structure.

Coordinating Solvents: In the presence of coordinating solvents (Lewis bases), the solvent molecules can directly bind to the zirconium atom. This can lead to a disruption of the oligomeric structure. The parent alcohol, isopropanol, is a moderately coordinating solvent that stabilizes the specific dimeric adduct. nih.govrsc.org Stronger Lewis bases, such as tetrahydrofuran (B95107) (THF) or tri-n-octylphosphine oxide (TOPO), can displace the coordinated isopropanol and even break the isopropoxide bridges, leading to the formation of lower nuclearity species. rsc.orgnih.govacs.org The solubility of the compound is also highly dependent on the solvent system; it is poorly soluble in pure isopropanol but readily dissolves in a toluene/isopropanol mixture, which facilitates its recrystallization. nih.govchemrxiv.org

Concentration

In accordance with the principles of chemical equilibrium, the concentration of the alkoxide in solution influences the degree of association. While detailed quantitative studies on this specific compound are limited, general behavior for metal alkoxides suggests that at high concentrations, the equilibrium will shift to favor the formation of higher-order aggregates to a greater extent. Conversely, in very dilute solutions, dissociation into lower nuclearity or even monomeric species may be more prevalent. This concentration dependence is a critical parameter in sol-gel processes, where the nature of the precursor aggregation directly impacts the kinetics of hydrolysis and condensation, and consequently, the properties of the resulting oxide material. researchgate.net

| Factor | Description of Influence | Observation / Example |

|---|---|---|

| Ligand Structure | The steric bulk of the alkoxide group affects the stability of bridged structures. Larger groups hinder the formation of high-order oligomers. | The secondary isopropoxide ligand favors a dimeric structure, whereas less hindered primary alkoxides (e.g., n-propoxide) can form different aggregates. nih.gov |

| Solvent | Coordinating solvents can bind to the Zr center, competing with alkoxide bridging and reducing the degree of oligomerization. | The compound forms a stable, solvated dimer in its parent alcohol (isopropanol). Stronger Lewis bases like THF can alter this structure. rsc.orgacs.org |

| Concentration | Higher concentrations generally favor the formation of more aggregated, higher-nuclearity species according to Le Chatelier's principle. | Aggregation behavior is a key parameter in controlling particle formation during concentration-dependent sol-gel synthesis. researchgate.net |

Solvation Effects and Their Impact on Molecular Complexity

Solvation is a critical phenomenon that directly influences the structure and reactivity of Zirconium,(2-propanol)tetrakis(2-propanolato)-. The "2-propanol" in the compound's name is not merely a solvent of crystallization but an integral part of the molecular architecture, acting as a dative ligand.

The crystal structure of [Zr(OiPr)4(iPrOH)]2 reveals that each six-coordinate zirconium atom is bound to four isopropoxide ligands (two terminal and two bridging) and one molecule of isopropanol. chemrxiv.orgnih.gov This coordinated solvent molecule completes the coordination sphere of the metal center, thereby stabilizing the entire dimeric assembly. This stabilization through solvation is a key reason why the compound can be isolated as a well-defined, crystalline solid that is significantly more stable and less reactive than a hypothetical, unsolvated "Zr(OiPr)4".

The impact of this solvation on molecular complexity is substantial. An unsolvated zirconium tetraisopropoxide would be coordinatively unsaturated, making it highly reactive and prone to forming a complex and difficult-to-characterize mixture of various oligomers in solution. The coordination of the isopropanol molecule effectively passivates the reactive metal center, reducing the system's complexity by favoring the formation of a single, discrete dimeric species. The hydrogen bonding involving the coordinated isopropanol molecule can further contribute to the stability of the supramolecular structure. mdpi.com Therefore, solvation in this context is a structure-directing force, simplifying the molecular landscape from a potentially complex equilibrium of aggregates to a well-defined and isolable chemical entity.

Mechanistic Investigations of Reactivity and Transformation Pathways of Zirconium, 2 Propanol Tetrakis 2 Propanolato

Hydrolysis and Condensation Mechanisms

The reactivity of Zirconium,(2-propanol)tetrakis(2-propanolato)-, hereafter referred to as zirconium isopropoxide, is dominated by its extreme sensitivity to water. The hydrolysis and subsequent condensation reactions are fundamental to its application in sol-gel synthesis for producing zirconium-based materials. These processes involve the cleavage of the zirconium-isopropoxide bond by water and the formation of zirconium-oxygen-zirconium (Zr-O-Zr) networks.

Zirconium isopropoxide undergoes exceptionally rapid hydrolysis and condensation upon exposure to moisture, making kinetic studies challenging. The ligand exchange processes in zirconium alkoxides can occur within milliseconds, highlighting their high reactivity. utwente.nl This reactivity stems from the high electrophilicity of the Zr(IV) center and its tendency to expand its coordination number, readily accommodating nucleophilic attack by water. researchgate.net

Hydrolysis: Zr(OPrⁱ)₄ + H₂O → Zr(OH)(OPrⁱ)₃ + iPrOH

Condensation (Oxolation or Alcoxolation): 2 Zr(OH)(OPrⁱ)₃ → (OPrⁱ)₃Zr-O-Zr(OPrⁱ)₃ + H₂O (Oxolation) or Zr(OH)(OPrⁱ)₃ + Zr(OPrⁱ)₄ → (OPrⁱ)₃Zr-O-Zr(OPrⁱ)₃ + iPrOH (Alcoxolation)

The reaction mechanism for metal alkoxide substitution is generally considered to be a proton-assisted Sₙ1-type transformation. utwente.nl This process begins with the protonation of an oxygen atom in the alkoxide ligand, followed by the departure of an alcohol molecule and the coordination of the incoming nucleophile (water). utwente.nl

Several factors critically influence the rate and outcome of the hydrolysis-condensation process:

Hydrolysis Ratio (h): The molar ratio of water to alkoxide (h = [H₂O]/[Zr(OPrⁱ)₄]) is a paramount factor. researchgate.net Different values of h lead to different products. For instance, with zirconium n-propoxide, an h value of 1.5 was found to favor polymerization leading to gel formation rather than precipitation. researchgate.net In one study where water was produced in situ via an esterification reaction, an experimental hydrolysis degree of only 0.55 resulted in a small polymer with an average size of n = 5.1. researchgate.net

Precursor Concentration: The concentration of the zirconium isopropoxide in the solvent affects the proximity of reacting species, thereby influencing condensation rates and gelation times. Higher alkoxide concentrations generally lead to faster gelation. researchgate.net

Temperature: Increasing the temperature accelerates reaction rates, leading to shorter crystallization and gelation times. researchgate.net

pH (Catalyst): The reaction can be catalyzed by both acids and bases, which affect the rates of hydrolysis and condensation differently, thereby influencing the structure of the final product.

Despite the qualitative understanding of these factors, the literature on the hydrolysis of zirconium contains highly contradictory data, with reported stability constants varying by as much as ten orders of magnitude. oecd-nea.org This complexity makes it difficult to establish a single, universally applicable kinetic model for the hydrolysis of zirconium isopropoxide.

Given the rapid and often uncontrollable hydrolysis of zirconium isopropoxide, chelating agents are widely used to moderate its reactivity. mdpi.com These agents, typically bidentate ligands, replace one or more of the labile isopropoxide groups, forming more stable, less hydrolysis-sensitive complexes. mdpi.com This modification is a cornerstone of sol-gel processing, enabling better control over the formation of oxide materials. researcher.life

Acetylacetone (B45752) (Hacac) is one of the most common and extensively studied chelating agents for this purpose. mdpi.comresearcher.life The reaction involves the replacement of an isopropoxide ligand with an acetylacetonate (B107027) (acac) ligand, which binds to the zirconium center in a chelating fashion. This reduces the number of sites available for hydrolysis and increases the steric hindrance around the metal center.

The stabilization mechanism is highly dependent on the molar ratio of Hacac to the zirconium precursor. researchgate.net

Addition of ≤ 1 equivalent of Hacac: Leads to the formation of a relatively stable, dimeric species, [Zr(OPrⁱ)₃(acac)]₂. This complex is significantly less reactive towards water than the parent alkoxide.

Addition of > 1 equivalent of Hacac: This can paradoxically lead to destabilization. The reaction proceeds to form tri- and tetra-substituted species, such as Zr(OPrⁱ)(acac)₃. The tri-substituted form is unstable and can rearrange over time to the highly stable Zr(acac)₄ and the initial alkoxide precursor, thus reintroducing a highly reactive species into the solution.

Other chelating agents used to control reactivity include:

Carboxylic Acids (e.g., Acetic Acid): Acetic acid reacts with zirconium propoxide, leading to an exchange between acetate (B1210297) and propyl groups. researchgate.net The resulting acetate groups can act as bridging ligands, forming polynuclear clusters. researchgate.netresearchgate.net This modification significantly alters the hydrolysis kinetics. researchgate.net

β-Ketoesters (e.g., Ethyl Acetoacetate): These compounds also effectively stabilize the precursor, forming chelated complexes that provide a barrier against alkali attack when used for coatings. researcher.life

Diols and Alkanolamines (e.g., Diethanolamine, Diglycol): Glycols and diols react with zirconium alkoxides to form glycolate (B3277807) complexes. researchgate.net Diethanolamine (H₂dea) has been shown to form stable trinuclear complexes, offering long-term stability in solution, which is crucial for reproducible sol-gel synthesis. mdpi.com

The effect of various β-diketones on reducing hydrolysis/condensation rates has been systematically investigated, with the effectiveness varying based on the ligand's structure. This modification strategy is crucial for controlling particle growth in sol-gel systems.

| Chelating Agent | Molar Ratio (Agent:Zr) | Resulting Species/Effect | Reference(s) |

| Acetylacetone | ≤ 1 | Formation of stable [Zr(OPrⁱ)₃(acac)]₂ dimer, reduced reactivity. | researchgate.net |

| Acetylacetone | > 1 | Formation of Zr(OPrⁱ)(acac)₃ and Zr(acac)₄; potential destabilization. | researchgate.net |

| Acetic Acid | Variable | Exchange of propoxy with bridging acetate groups; formation of clusters. | researchgate.netresearchgate.net |

| Ethyl Acetoacetate | Stabilizing amount | Forms chelated complex, improves alkali resistance of derived coatings. | researcher.life |

| Diethanolamine | 0.5 - 1 | Formation of stable trinuclear complexes, e.g., Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(iPrOH)₂. | mdpi.com |

| Diglycol | Stabilizing amount | Enol form chelates with Zr, strongly restraining hydrolysis and condensation. | researchgate.net |

Ligand Exchange and Transesterification Reactions

Ligand exchange is a characteristic reaction of zirconium isopropoxide, allowing for the facile substitution of its isopropoxide groups with a variety of other functional groups. This versatility is exploited to synthesize new precursors with tailored properties for applications like MOCVD and catalysis.

Alcoholysis (Exchange with other Alcohols): Zirconium isopropoxide readily reacts with other alcohols (R'OH) in a process known as alcoholysis or alcohol interchange. These reactions are typically reversible, and the equilibrium can be driven towards the desired product by removing the released isopropanol (B130326), often through distillation. rsc.orgnih.gov

Zr(OPrⁱ)₄·iPrOH + 4 R'OH ⇌ Zr(OR')₄ + 5 iPrOH

This method is a standard route to synthesize other zirconium alkoxides, such as zirconium n-butoxide, sec-butoxide, and tert-butoxide, starting from the conveniently purified zirconium isopropoxide isopropanol complex. rsc.orgrsc.org

Reaction with β-Diketones and Hydroxy Esters: As discussed in section 4.1.2, β-diketones and related compounds readily exchange with isopropoxide ligands to form chelated, mixed-ligand species. The extent of substitution can be controlled by the stoichiometry of the reactants. Reactions have been studied with various β-diketones, including acetylacetone, benzoylacetone, and dibenzoylmethane, as well as β-ketoesters like ethyl benzoylacetate, to isolate derivatives of the type Zr(OPrⁱ)₄₋ₓLₓ (where L is the chelating ligand and x = 1–4). researcher.life

Reaction with Diols: Zirconium alkoxides react with glycols (diols) to form glycolate complexes, which can significantly alter the precursor's structure and reactivity. researchgate.net

Transesterification: The compound can also undergo transesterification reactions with esters. For instance, reacting zirconium isopropoxide with acetate esters (R'OAc) can yield other zirconium alkoxides (Zr(OR')₄) and isopropyl acetate, which can be removed by fractionation to drive the reaction to completion. nih.gov

Zr(OPrⁱ)₄·iPrOH + 4 R'OAc → Zr(OR')₄ + 4 iPrOAc + iPrOH

Zirconium isopropoxide and related alkoxides are precursors for the Atomic Layer Deposition (ALD) of zirconium dioxide (ZrO₂) thin films, a material of great interest for microelectronics. The ALD process relies on sequential, self-limiting surface reactions. The mechanism for a zirconium alkoxide precursor like zirconium isopropoxide with water involves two distinct half-reactions:

Precursor Pulse (Half-reaction A): Gaseous zirconium isopropoxide is introduced into the reactor. It reacts with hydroxyl (-OH) groups on the substrate surface in a ligand exchange reaction. An isopropoxide ligand abstracts a proton from a surface hydroxyl group, forming volatile isopropanol (iPrOH), while the zirconium center chemisorbs onto the surface via a stable Zr-O bond.

Surface-OH + Zr(OPrⁱ)₄(g) → Surface-O-Zr(OPrⁱ)₃ + iPrOH(g)

Oxidant Pulse (Half-reaction B): After purging the excess precursor and byproducts, an oxygen source, typically water vapor, is pulsed into the reactor. The water molecules react with the remaining isopropoxide ligands on the surface, releasing more isopropanol and regenerating the hydroxylated surface, ready for the next precursor pulse.

Surface-O-Zr(OPrⁱ)₃ + 3 H₂O(g) → Surface-O-Zr(OH)₃ + 3 iPrOH(g)

Thermal Decomposition Pathways and Volatility Characteristics

The thermal behavior of zirconium isopropoxide is critical for its use in vapor-phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), where the precursor must be volatile enough to be transported to the substrate but stable enough to avoid premature decomposition in the gas phase.

Metal alkoxides are generally more volatile than their inorganic salt counterparts. However, their thermal stability can be limited. The decomposition of zirconium alkoxides can proceed through various complex pathways, often involving the elimination of an alkene and water, leading to the formation of metal hydroxides which then convert to oxides. Another potential pathway is the homolytic cleavage of the metal-oxygen or carbon-oxygen bond.

Detailed studies specifically on the thermal decomposition pathways of pure Zirconium,(2-propanol)tetrakis(2-propanolato)- are not extensively available in the reviewed literature. However, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are standard methods for investigating such processes. eag.comabo.fiasu.eduslideshare.net TGA measures the mass loss of a sample as a function of temperature, identifying decomposition stages, while DTA detects exothermic or endothermic events like phase transitions or decomposition. eag.comasu.edu For related zirconium complexes used in catalysis, decomposition temperatures have been noted to be above 180 °C. cdnsciencepub.com The thermal decomposition of other zirconium-containing precursors, such as zirconium hydroxides and salts, has been studied more thoroughly, typically showing multi-step processes involving dehydration followed by crystallization into tetragonal and then monoclinic ZrO₂ at higher temperatures. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Profile Mapping

Thermogravimetric analysis is a fundamental technique used to characterize the thermal stability and decomposition profile of materials. For zirconium alkoxides, TGA reveals a multi-stage process corresponding to the removal of solvent adducts and the subsequent decomposition of the alkoxide ligands, ultimately yielding zirconium oxide.

While specific TGA data for Zirconium,(2-propanol)tetrakis(2-propanolato)- is not extensively detailed in publicly accessible literature, the general behavior of zirconium alkoxides can be described. The pyrolysis of zirconium isopropoxide typically occurs at temperatures between 250 to 500°C, leading to the deposition of thin films of zirconium dioxide (ZrO₂). When exposed to air, zirconium alkoxides can undergo an initial weight loss. This is attributed to the replacement of the alkyl groups by water, which in turn forms volatile byproducts such as propylene (B89431) and isopropyl alcohol.

A study on a related zirconium oxo-hydroxypropionate complex, [Zr₆O₄(OH)₄(CH₃CH₂COO)₁₂]₂, investigated by simultaneous differential thermal analysis-thermogravimetry-mass spectrometry (DTA-TG-MS), provides insights into the decomposition of zirconium precursors. researchgate.net This type of analysis allows for the correlation of mass loss events with the evolution of specific gaseous products.

Table 1: General Decomposition Stages of Zirconium Alkoxides from TGA

| Temperature Range (°C) | Weight Loss (%) | Description of Process |

| Ambient - 200 | Variable | Desolvation: Loss of coordinated 2-propanol. |

| 200 - 400 | Significant | Decomposition of isopropoxide ligands. |

| > 400 | Stable | Formation of residual zirconium oxide. |

Note: This table represents a generalized profile for zirconium alkoxides. Specific temperatures and weight loss percentages for Zirconium,(2-propanol)tetrakis(2-propanolato)- may vary based on experimental conditions such as heating rate and atmosphere.

Identification of Gaseous Decomposition Products (e.g., via coupled MS techniques)

To elucidate the decomposition pathways, the gaseous products evolved during the thermal degradation of Zirconium,(2-propanol)tetrakis(2-propanolato)- can be identified using techniques such as mass spectrometry coupled with TGA (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). These methods provide real-time analysis of the volatile fragments, offering a molecular-level understanding of the transformation process.

For zirconium alkoxides, the primary gaseous decomposition products are expected to be derived from the isopropoxide ligands. General literature suggests that the thermal decomposition of metal alkoxides can proceed through several pathways, including β-hydride elimination and radical-initiated reactions.

In the case of zirconium isopropoxide, the likely decomposition products would include:

Propene (C₃H₆): Formed via a β-hydride elimination mechanism.

2-Propanol (C₃H₈O): Released from the coordinated solvent molecule and potentially as a byproduct of ligand decomposition.

Water (H₂O): Can be formed from the reaction of organic fragments, particularly in an oxidizing atmosphere.

Other Hydrocarbons: Smaller hydrocarbon fragments may be produced through side reactions.

The DTA-TG-MS analysis of the zirconium oxo-hydroxypropionate complex confirmed the evolution of gaseous species that could be correlated with specific mass loss events, although the specific fragments were not detailed in the available summary. researchgate.net

Table 2: Expected Gaseous Decomposition Products of Zirconium,(2-propanol)tetrakis(2-propanolato)-

| Compound Name | Chemical Formula | Likely Formation Pathway |

| Propene | C₃H₆ | β-Hydride elimination |

| 2-Propanol | C₃H₈O | Desolvation, Ligand decomposition |

| Water | H₂O | Secondary reactions |

Note: The identification and relative abundance of these products would be dependent on the specific analytical conditions, such as the atmosphere (inert or oxidative) and the final decomposition temperature.

Role As a Precursor in Advanced Inorganic Materials Synthesis

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

In the realm of thin-film deposition, Zirconium,(2-propanol)tetrakis(2-propanolato)- and related alkoxides are valued for their volatility and ability to undergo controlled reactions to form high-purity zirconium oxide films. ereztech.commdpi.com These techniques are foundational in the microelectronics industry for creating high-k dielectric layers, protective coatings, and optical films. mdpi.comnih.gov

The effective use of zirconium alkoxide precursors in CVD and ALD processes hinges on their reliable delivery in the vapor phase to the substrate surface. Liquid delivery systems are commonly employed for these precursors, which are often liquids or low-melting-point solids at room temperature. google.comgoogle.com

In one common method, a carrier gas such as nitrogen or argon is bubbled through the liquid precursor, entraining the precursor vapor and transporting it to the deposition chamber. google.comgoogle.com For this to be successful, the precursor must have sufficient vapor pressure at relatively low temperatures to ensure an adequate and stable mass transport rate. Zirconium precursors for ALD can often be delivered from a liquid bubbler at temperatures between 90-100°C. google.comgoogle.com Crucially, the precursor must exhibit high thermal stability at these delivery temperatures to prevent premature decomposition before reaching the substrate, which would lead to particle formation and non-uniform films. google.comgoogle.com

Another approach is direct liquid injection (DLI), where the liquid precursor is vaporized in a heated chamber just before entering the reactor. This method provides precise control over the precursor flow rate. google.com The thermal properties of the precursor are paramount, as it must vaporize cleanly without leaving residual compounds.

Table 1: Comparison of Deposition Techniques Using Zirconium Precursors

| Parameter | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |

| Precursor State | Gas/Vapor | Gas/Vapor |

| Process Principle | Continuous flow of precursors leading to simultaneous surface reaction and film growth. | Sequential, self-limiting surface reactions of precursors pulsed one at a time. |

| Deposition Temperature | Typically higher; e.g., 800–1550°C for ZrO₂ from ZrCl₄. mdpi.com | Typically lower; e.g., 150-300°C for ZrO₂ from alkoxide or amido precursors. google.comgoogle.comrsc.org |

| Film Growth | Conformal, but can have issues with complex topographies. Growth rate is dependent on precursor flux and temperature. | Highly conformal even on complex, high-aspect-ratio structures. Growth is controlled layer-by-layer. nih.gov |

| Typical Precursors | Zirconium tetrachloride, Zirconium alkoxides. mdpi.comgoogle.com | Tetrakis(dimethylamido)zirconium (TDMAZ), Tetrakis(ethylmethylamino)zirconium (TEMAZ), Zirconium alkoxides. nih.govresearchgate.netnih.gov |

In ALD, film growth proceeds through sequential, self-limiting surface reactions. For a zirconium oxide ALD process using a zirconium precursor and water, the mechanism can be generalized into two half-reactions. nih.gov

Precursor Pulse: The zirconium precursor is introduced into the reactor and chemisorbs onto the hydroxylated substrate surface. This involves a ligand-exchange reaction where one or more of the isopropoxide ligands react with surface hydroxyl (-OH) groups, forming a covalent bond between the zirconium atom and the surface oxygen. Isopropyl alcohol is released as a byproduct. nih.gov The reaction is self-limiting because once all available surface -OH sites are occupied, no further precursor can attach. nih.gov

Oxidant Pulse: After purging the excess precursor, an oxygen source, typically water vapor, is pulsed into the chamber. The water molecules react with the remaining isopropoxide ligands on the newly formed surface layer, removing them as isopropyl alcohol and re-hydroxylating the surface, preparing it for the next precursor pulse.

The growth rate, or growth per cycle (GPC), is influenced by several factors, including substrate temperature, precursor chemistry, and steric hindrance. If the precursor molecules are bulky, they can shield adjacent surface sites, preventing them from reacting and thus reducing the GPC. researchgate.net The deposition temperature is also critical; if it is too low, precursor condensation can occur, while if it is too high, precursor decomposition or surface dehydroxylation can lead to reduced growth rates and lower film quality. researchgate.net

Zirconium,(2-propanol)tetrakis(2-propanolato)- is an effective precursor for depositing high-purity zirconia (ZrO₂) thin films, which are sought after for their high dielectric constant, chemical inertness, and thermal stability. ereztech.commdpi.com By carefully controlling the CVD or ALD process parameters, the crystallographic phase (monoclinic, tetragonal, or cubic) and microstructure of the ZrO₂ film can be tailored. nih.gov

Furthermore, this precursor can be used in combination with other metalorganic compounds to synthesize doped zirconia thin films. A prominent example is Yttria-Stabilized Zirconia (YSZ), which is created by co-depositing from a zirconium precursor and an yttrium precursor. researchgate.net Doping with yttria stabilizes the tetragonal or cubic phases of zirconia at room temperature, which is crucial for applications such as thermal barrier coatings and solid oxide fuel cells. researchgate.netrsc.org The precise ratio of zirconium to yttrium can be controlled by adjusting the delivery rates of the respective precursors, allowing for fine-tuning of the film's properties.

Sol-Gel Processing and Nanomaterial Fabrication

The sol-gel process is a versatile wet-chemical technique used to produce a wide variety of inorganic and hybrid materials, including powders, fibers, and coatings, at mild temperatures. scielo.br Zirconium,(2-propanol)tetrakis(2-propanolato)- is a favored precursor in this method due to its high reactivity towards hydrolysis, which is the fundamental reaction initiating the sol-gel process. ereztech.comsmolecule.com

The sol-gel process begins with the hydrolysis of the zirconium isopropoxide precursor upon the addition of water, often in an alcohol solvent. scielo.br This reaction replaces the isopropoxide (-OⁱPr) ligands with hydroxyl (-OH) groups. smolecule.com

Hydrolysis: Zr(OⁱPr)₄ + xH₂O → Zr(OⁱPr)₄₋ₓ(OH)ₓ + x(ⁱPrOH)

This is followed by condensation reactions, where adjacent molecules link together. This can occur either through water condensation (forming a Zr-O-Zr bridge and releasing a water molecule) or alcohol condensation (forming a Zr-O-Zr bridge and releasing an alcohol molecule). smolecule.com These condensation reactions lead to the formation of a "sol," which is a stable colloidal suspension of small solid particles in a liquid. With further condensation, these particles link to form a three-dimensional network that spans the entire volume, resulting in a "gel." scielo.br

A significant challenge in the sol-gel synthesis of zirconia is that the hydrolysis reaction is typically much faster than the condensation reaction, which can lead to uncontrolled precipitation of zirconium oxide particles rather than the formation of a stable gel. scielo.br To manage this, the reaction rate is often controlled by:

Limiting the amount of water: Using sub-stoichiometric amounts of water slows the hydrolysis rate. smolecule.com

Using Chelating Agents: Adding chelating ligands like acetic acid or acetylacetone (B45752) can stabilize the precursor. scielo.brsmolecule.com These ligands replace one or more of the isopropoxide groups, forming a more stable complex that is less susceptible to rapid hydrolysis, thereby promoting more uniform gelation. scielo.br

The final properties of the nanomaterials produced via the sol-gel method are highly dependent on the initial precursor chemistry and the reaction conditions. The molecular structure of the precursor itself plays a crucial role. For instance, modifications to the zirconium propoxide precursor, such as reacting it with diethanolamine, can alter its stability in solution. researchgate.netutwente.nl An unstable precursor can lead to irreproducible results, while a stable, well-defined precursor allows for consistent synthesis of nanoparticles with specific sizes and morphologies. researchgate.netutwente.nl

The choice of solvent also has a significant impact. Studies using different alcohols (methanol, ethanol (B145695), 2-propanol) as solvents for zirconium n-propoxide have shown that the nature of the alcohol affects the nanostructure and subsequent thermal evolution of the resulting zirconia powder. researchgate.net For example, the use of ethanol as a solvent was found to yield better stabilization of the desirable metastable tetragonal phase of zirconia. researchgate.net

By carefully controlling these parameters—including the precursor structure, the water-to-precursor ratio, pH, temperature, and the use of additives—it is possible to direct the sol-gel synthesis to produce zirconia nanomaterials with tailored characteristics, such as specific crystal phases (e.g., tetragonal vs. monoclinic), particle sizes, and surface areas, for a wide range of applications. nih.gov

Table 2: Influence of Sol-Gel Parameters on Zirconia Nanomaterial Properties

| Parameter | Effect on Synthesis | Resulting Nanomaterial Properties |

| Water : Precursor Ratio | Controls the extent of hydrolysis. A ratio of 4:1 leads to more complete hydrolysis, while lower ratios result in partial hydrolysis. smolecule.com | Affects the degree of cross-linking. Higher ratios promote 3D polymer networks, while lower ratios can lead to more linear polymers and weaker gels. smolecule.com |

| Chelating Agents (e.g., Acetic Acid) | Stabilizes the precursor by forming a more hydrolytically stable complex. scielo.brsmolecule.com | Delays condensation, allowing for more ordered network formation, which can enhance the transparency and homogeneity of films and gels. smolecule.com |

| Solvent Type (e.g., different alcohols) | The nature of the alcohol solvent can influence the hydrolysis and condensation rates and the structure of the intermediate species. | Affects the nanostructure, thermal evolution, and final crystalline phase of the zirconia powder upon heating. researchgate.net |

| Precursor Modification | Altering the molecular structure of the precursor (e.g., with diethanolamine) affects its stability and reactivity. researchgate.net | Directly influences the particle size, morphology, and reproducibility of the synthesis. researchgate.net |

| Calcination Temperature | High-temperature treatment of the dried gel to remove organic residues and induce crystallization. | Significantly impacts the final crystal size, phase, and degree of agglomeration of the nanoparticles. nih.gov |

Preparation of Zirconia-based Composites and Hybrid Materials

Zirconium,(2-propanol)tetrakis(2-propanolato)-, also known as zirconium isopropoxide, is a highly effective precursor for fabricating advanced zirconia-based composites and hybrid materials. Its utility stems from its high reactivity and solubility in common organic solvents, which makes it ideal for wet-chemical synthesis routes like the sol-gel process. This method allows for the creation of highly homogeneous materials with controlled composition and nanostructure by mixing the zirconium precursor with other metal alkoxides or organic monomers at the molecular level.

Zirconia-Titania (ZrO2-TiO2) Composites

Mixed zirconia-titania oxides are of significant interest due to their combined properties, including high thermal stability, chemical resistance, and unique catalytic and photocatalytic activities. The sol-gel method using zirconium and titanium alkoxides is a common route for their synthesis.

In a typical synthesis, Zirconium,(2-propanol)tetrakis(2-propanolato)- (or its n-propoxide variant) is mixed with a titanium precursor, such as titanium isopropoxide, in a solvent. The subsequent co-hydrolysis and condensation reactions, often controlled by the molar ratio of water to alkoxides, lead to the formation of a mixed oxide gel. Calcination of this gel at elevated temperatures yields the final ZrO2-TiO2 composite material.

Research has shown that the chemical composition of these composites significantly influences their structural properties. For instance, in zirconia-rich compositions, the presence of titania can delay the tetragonal-to-monoclinic phase transformation of zirconia during thermal treatment. Conversely, in titania-rich composites, zirconia inhibits the anatase-to-rutile phase transformation of titania. This mutual stabilization effect allows for greater control over the crystalline phases and, consequently, the material's properties. The composition also affects the crystallite size and sintering rates of the resulting oxides.

Table 1: Synthesis Parameters for Zirconia-Titania Composites

| Zirconium Precursor | Titanium Precursor | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| Zirconium n-propoxide | Titanium isopropoxide | Sol-Gel | TiO2 addition retards the tetragonal-to-monoclinic phase transformation in ZrO2-rich solids. ZrO2 inhibits the anatase-to-rutile transformation in TiO2-rich solids. | utwente.nl |

Zirconia-Silica (ZrO2-SiO2) Hybrid Materials

Zirconia-silica hybrid materials combine the high mechanical and thermal stability of zirconia with the excellent film-forming properties and chemical inertness of silica (B1680970). The sol-gel process is particularly well-suited for creating these materials, as the different hydrolysis rates of zirconium and silicon alkoxides can be managed to produce a homogeneous amorphous matrix. researchgate.net

The synthesis typically involves the pre-hydrolysis of a silica precursor like tetraethoxysilane (TEOS), followed by the addition of the zirconium alkoxide. researchgate.net The choice of zirconium precursor, such as zirconium n-propoxide, has been shown to influence the incorporation of zirconium into the silica lattice and the final concentration of silanol (B1196071) groups. researchgate.net In studies using zirconium n-propoxide, annealing at temperatures up to 1200°C promoted the formation and stabilization of the desirable tetragonal zirconia (t-ZrO2) phase within the amorphous silica matrix, especially in samples with higher zirconia content. nih.govnih.gov

These hybrid materials can be further functionalized. For example, zirconia/silica hybrids have been prepared via a hydrothermal process using zirconium n-propoxide, TEOS, and n-octyltriethoxysilane (OTES) to create functional coatings for textiles. These coatings have demonstrated properties such as improved warmth retention and water repellency on cotton fabrics.

Table 2: Research Findings on Zirconia-Silica Hybrid Materials

| Zirconium Precursor | Silica Precursor(s) | Synthesis Method | Annealing Temperature (°C) | Key Outcome | Reference |

|---|---|---|---|---|---|

| Zirconium n-propoxide | Tetraethoxysilane (TEOS) | Sol-Gel | 1200 | Increased content of tetragonal ZrO2 in samples with higher zirconia concentration. | nih.govnih.gov |

| Zirconium n-propoxide | TEOS, n-octyltriethoxysilane (OTES) | Hydrothermal | N/A | Created functional coatings for cotton with improved warmth retention and water repellency. | utwente.nl |

Zirconia-Polymer Hybrid Materials

Integrating zirconia nanoparticles into polymer matrices creates organic-inorganic hybrid materials with enhanced properties, such as improved mechanical strength, thermal stability, and higher refractive indices. Zirconium,(2-propanol)tetrakis(2-propanolato)- is an ideal precursor for the in-situ generation of zirconia nanoparticles directly within a polymerizing matrix, ensuring uniform dispersion and preventing agglomeration. dtic.mil

One common approach is the synthesis of epoxy/zirconia hybrids. In this process, the zirconium precursor is introduced into a solution containing an epoxy resin and a curing agent. The sol-gel reaction of the alkoxide and the curing of the epoxy occur simultaneously. This in-situ polymerization leads to the formation of zirconia nanoparticles that are homogeneously dispersed on a nanometer scale within the epoxy matrix, resulting in materials with excellent optical transparency and improved heat resistance.

Similar in-situ sol-gel strategies have been applied to other polymer systems. For instance, zirconia nanoparticles have been generated within a nitrile rubber (NBR) matrix using zirconium(IV) propoxide. This method results in a remarkable improvement in the mechanical and thermal properties of the rubber composite compared to traditional physical mixing of pre-formed fillers.

Table 3: Examples of Zirconia-Polymer Hybrid Materials

| Polymer Matrix | Zirconium Precursor | Synthesis Method | Resulting Improvement | Reference |

|---|---|---|---|---|

| Epoxy Resin | Zirconium(IV)-n-propoxide | In-situ Polymerization / Sol-Gel | Excellent optical transparency and heat resistance. | dtic.mil |

| Nitrile Rubber (NBR) | Zirconium(IV) propoxide | Solution Sol-Gel | Remarkable improvement in mechanical and thermal properties. | dtic.mil |

Computational and Theoretical Studies of Zirconium, 2 Propanol Tetrakis 2 Propanolato

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

No specific DFT studies detailing the electronic structure and optimized geometry of Zirconium,(2-propanol)tetrakis(2-propanolato)- were identified. DFT calculations are commonly used to determine parameters such as bond lengths, bond angles, electronic charge distribution, and molecular orbital energies. For instance, DFT has been employed to study the structural and electronic properties of various zirconium oxides and other complexes, but not the specific isopropanol (B130326) adduct of zirconium isopropoxide.

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

There is a lack of published molecular dynamics simulation studies that specifically investigate the intermolecular interactions and aggregation behavior of Zirconium,(2-propanol)tetrakis(2-propanolato)-. MD simulations are instrumental in understanding how molecules interact with each other in solution, which can lead to the formation of larger aggregates. While the aggregation of other molecular systems has been explored using this technique, dedicated simulations for this zirconium alkoxide complex are not available in the reviewed literature.

Correlation of Computational Insights with Experimental Observations

Due to the absence of specific computational studies on Zirconium,(2-propanol)tetrakis(2-propanolato)-, no literature is available that directly correlates theoretical insights with experimental observations for this compound. Such correlative studies are crucial for validating computational models and providing a deeper understanding of the compound's behavior.

Catalytic Applications and Mechanistic Insights Involving Zirconium, 2 Propanol Tetrakis 2 Propanolato

Role of Zirconium,(2-propanol)tetrakis(2-propanolato)- as a Catalyst or Co-catalyst in Organic Transformations

Zirconium,(2-propanol)tetrakis(2-propanolato)- serves as a versatile catalyst and precursor in a variety of organic reactions. Its utility stems from the reactivity of the zirconium center and its capacity to be modified with ancillary ligands, enabling a range of transformations from reactions with heterocumulenes to complex polymerization processes.

Catalytic Metathesis Reactions (e.g., with heterocumulenes)

While classic olefin metathesis is dominated by other transition metals, zirconium complexes, including those derived from alkoxides, are active in transformations involving heterocumulenes like carbodiimides. A key example is the catalytic guanylation of amines with carbodiimides, which represents a highly atom-economical route to synthesize substituted guanidines. acs.orgnih.gov This reaction is effectively a hydroamination of the carbodiimide, where an amine N-H bond adds across one of the C=N double bonds. acs.org

The mechanism often involves the formation of a metal-amide bond, which then interacts with the carbodiimide. For instance, research on zirconium-amide complexes has demonstrated the direct insertion of carbodiimides into Zr-N bonds, forming zirconium guanidinate complexes. acs.org While some highly active catalysts are based on zirconocene (B1252598) or other ligand-supported systems, heterobimetallic complexes involving zirconium have also been explored as catalyst precursors for this transformation. acs.org These reactions showcase the ability of zirconium centers to activate the π-systems of heterocumulenes, facilitating nucleophilic attack and C-N bond formation.

Polymerization Reactions and Organic Transformations

Zirconium,(2-propanol)tetrakis(2-propanolato)- and its derivatives have emerged as effective catalysts for polymerization reactions, particularly for the synthesis of polyesters through ring-opening copolymerization (ROCOP). Research has shown that zirconium(IV) isopropoxide complexes, supported by amino-bis(phenolate) ligands and combined with a co-catalyst, are highly active for the ROCOP of epoxides (like cyclohexene (B86901) oxide) and cyclic anhydrides (like phthalic anhydride).

These catalytic systems demonstrate excellent selectivity for polyester (B1180765) formation with high monomer conversion in relatively short reaction times. Kinetic studies of these zirconium-catalyzed systems reveal mechanistic details about the polymerization process. For the copolymerization of cyclohexene oxide and phthalic anhydride (B1165640), the reaction was found to follow a living polymerization mechanism, with the rate showing a first-order dependence on both the zirconium catalyst and the epoxide concentration, but a zero-order dependence on the anhydride concentration. This indicates that the epoxide coordination and ring-opening is the rate-determining step in the catalytic cycle.

Below is a data table summarizing the catalytic activity under various conditions.

| Catalyst System | Monomers | Co-catalyst | Conversion (%) | Reaction Time (h) | Polymer Selectivity |

|---|---|---|---|---|---|

| Zr(IV) isopropoxide complex (L1) | Cyclohexene Oxide (CHO) / Phthalic Anhydride (PA) | DMAP | >95 | <4 | High (Polyester) |

| Zr(IV) isopropoxide complex (L2) | CHO / PA | DMAP | ~80 | 4 | High (Polyester) |

| Zr(IV) isopropoxide complex (L1) | CHO / PA | PPNCl | ~90 | 4 | High (Polyester) |

| Zr(IV) isopropoxide complex (L3) | CHO / PA | DMAP | ~60 | 4 | High (Polyester) |

Zirconium,(2-propanol)tetrakis(2-propanolato)- as a Precursor for Supported Zirconia Catalysts

Beyond its direct catalytic applications, Zirconium,(2-propanol)tetrakis(2-propanolato)- is a crucial precursor in materials science for the synthesis of high-purity, high-surface-area zirconium dioxide (zirconia, ZrO₂). This zirconia then serves as a support for catalytically active metal oxides, most notably tungstated zirconia, a powerful solid acid catalyst.

Synthesis of Metal Oxide Catalysts (e.g., Tungstated Zirconia)

Zirconium isopropoxide is widely used in sol-gel processes to produce zirconia-based materials. The synthesis of tungstated zirconia (WO₃/ZrO₂) often begins with the controlled hydrolysis and condensation of the zirconium isopropoxide precursor to form a zirconium oxyhydroxide gel. This gel is then aged and calcined at high temperatures (e.g., 773–1173 K) to produce a crystalline zirconia support, typically in the tetragonal or monoclinic phase.

Once the zirconia support is formed, the tungsten component is introduced. A common method is the incipient wetness impregnation of the zirconia powder with a solution of a tungsten precursor, such as ammonium (B1175870) metatungstate. A final calcination step anchors the tungsten oxide species onto the zirconia surface, creating the active catalyst. The properties of the final tungstated zirconia catalyst, including its surface area, crystal phase, and the nature of the tungsten oxide species, are highly dependent on the synthesis conditions, such as the calcination temperature and the tungsten loading.

Investigation of Active Sites and Catalytic Mechanisms

The remarkable acidity and catalytic activity of tungstated zirconia arise from the interaction between the tungsten oxide species and the zirconia support. Extensive characterization using techniques like high-angle annular dark-field imaging, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) has provided deep insights into the nature of the active sites.

It is now widely accepted that the most active catalytic species are not crystalline WO₃ particles but rather highly dispersed, subnanometer Zr-WOₓ clusters. These clusters, approximately 0.8–1.0 nm in size, are considered the origin of the strong Brønsted acidity that is absent in either ZrO₂ or WO₃ alone. The formation of these unique Zr-WOₓ structures is facilitated by using precursors like Zirconium,(2-propanol)tetrakis(2-propanolato)- that allow for the creation of a high-surface-area zirconia support upon which the tungsten oxide can be finely dispersed.

The catalytic mechanism in reactions like alkane isomerization involves these strong Brønsted acid sites. The density and strength of these sites are maximized at a specific tungsten surface density, often just below what would constitute a theoretical monolayer of tungsten oxide on the zirconia support. The synergy between the zirconium and tungsten atoms within these clusters creates the potent acidic environment necessary for catalyzing challenging chemical transformations.

Advanced Analytical Techniques for in Situ Monitoring and Characterization

In Situ Spectroscopic Methods (e.g., FTIR, NMR) for Reaction Monitoring

In situ spectroscopic techniques are powerful tools for tracking the chemical changes of Zirconium,(2-propanol)tetrakis(2-propanolato)- in solution. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the consumption of reactants and the formation of intermediates and final products in real-time.

Fourier Transform Infrared (FTIR) Spectroscopy allows for the monitoring of vibrational modes of molecules. During the hydrolysis and condensation of zirconium alkoxides, FTIR can track changes in the coordination environment of the zirconium atom. For instance, in studies of zirconium propoxide hydrolysis modified with acetic acid, specific IR bands are used to identify the nature of the ligands. The asymmetric and symmetric stretching vibrations of the COO- group in bridging acetate (B1210297) ligands appear at approximately 1560 cm⁻¹ and 1412 cm⁻¹, respectively. researchgate.net The disappearance of characteristic peaks for the isopropoxy groups and the appearance of new bands corresponding to Zr-O-Zr linkages or hydroxyl groups would signify the progress of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of specific nuclei. ¹H and ¹³C NMR are particularly useful for studying zirconium alkoxides. The ¹H NMR spectrum of Zirconium,(2-propanol)tetrakis(2-propanolato)- typically shows signals for the methine and methyl protons of the isopropoxide ligands. chemrxiv.orgnih.gov In situ NMR can be used to follow the exchange of ligands, for example, the reaction with fatty acids or the hydrolysis process where isopropanol (B130326) is released. rsc.org Studies on related zirconium and hafnium isopropoxides show that these compounds can exist as mixtures of trimers and tetramers in solution, a phenomenon that can be investigated by variable-temperature NMR. rsc.org

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the isopropoxide and adduct isopropanol ligands in a related Zirconium(IV) isopropoxide isopropanol complex, which serves as a reference for monitoring reactions involving Zirconium,(2-propanol)tetrakis(2-propanolato)-. chemrxiv.orgnih.gov

| Group | ¹H Chemical Shift (ppm in C₆D₆) | ¹³C Chemical Shift (ppm in C₆D₆) |

| Methine (CH) | 5.5-4.0 (broad) | 69.7 |

| Methyl (CH₃) | 2.0-1.0 (broad) | 26.6 |

| Adduct OH | 6.0-5.5 (broad) | - |

Data based on the Zirconium(IV) isopropoxide isopropanol complex.

Synchrotron-based Techniques (e.g., EXAFS, SAXS) for Real-Time Structural Analysis

Synchrotron radiation sources provide high-flux X-ray beams that enable real-time structural analysis of materials at the atomic and nanoscale. Extended X-ray Absorption Fine Structure (EXAFS) and Small-Angle X-ray Scattering (SAXS) are particularly valuable for studying the evolution of Zirconium,(2-propanol)tetrakis(2-propanolato)- during processes like sol-gel synthesis.

Extended X-ray Absorption Fine Structure (EXAFS) provides information about the local atomic environment around the zirconium atoms. By analyzing the oscillations in the X-ray absorption spectrum above the Zr K-edge, one can determine the coordination number, distances to neighboring atoms, and the types of those atoms. unipd.it In studies of zirconium butoxide solutions, a related alkoxide, EXAFS has been used to identify the basic structural unit as a tetramer with zirconium atoms linked by double oxygen bridges. researchgate.net This technique can reveal changes in the Zr coordination sphere during hydrolysis, such as the formation of Zr-O-Zr bonds and changes in Zr-O bond lengths.